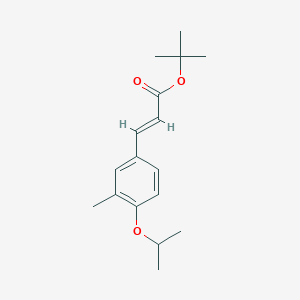

(E)-tert-butyl 3-(4-isopropoxy-3-methylphenyl)acrylate

Description

(E)-tert-Butyl 3-(4-isopropoxy-3-methylphenyl)acrylate is an α,β-unsaturated ester characterized by a tert-butyl ester group and a substituted phenyl ring with isopropoxy and methyl substituents.

Properties

IUPAC Name |

tert-butyl (E)-3-(3-methyl-4-propan-2-yloxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O3/c1-12(2)19-15-9-7-14(11-13(15)3)8-10-16(18)20-17(4,5)6/h7-12H,1-6H3/b10-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MATCEAVLZXBEDP-CSKARUKUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C=CC(=O)OC(C)(C)C)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)/C=C/C(=O)OC(C)(C)C)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-tert-butyl 3-(4-isopropoxy-3-methylphenyl)acrylate is a compound that has garnered interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl acrylate with 4-isopropoxy-3-methylphenol. The reaction can be catalyzed by various bases, and yields can vary depending on the conditions used. For instance, using sodium methoxide as a catalyst has been reported to yield high purity products with minimal by-products .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of similar acrylate compounds. For example, derivatives of carvacrol have shown significant activity against E. coli biofilms, suggesting that functionalized acrylates could also exhibit similar effects . While specific data on this compound remains limited, its structural analogs point towards potential antimicrobial efficacy.

Anticancer Activity

Acrylate compounds have been explored for their anticancer properties. For instance, certain pyrimidine derivatives have demonstrated significant inhibition of tumor growth in various cancer models . Although direct studies on this compound are scarce, the structural similarities to known anticancer agents suggest that it may exhibit similar mechanisms of action.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer progression and microbial resistance.

- Membrane Interaction : The presence of hydrophobic groups in its structure may facilitate interactions with cell membranes, potentially disrupting microbial cell integrity or influencing cancer cell signaling pathways.

Case Studies

- Antimicrobial Efficacy : A study examined the effects of phenolic acrylates on biofilm formation and found that modifications significantly enhanced their antimicrobial properties . This suggests that this compound could be optimized for similar applications.

- Anticancer Potential : Research into related acrylates has shown promising results in inhibiting cancer cell proliferation. For instance, certain derivatives exhibited IC50 values in the nanomolar range against various cancer cell lines . This highlights a potential avenue for further exploration with this compound.

Data Summary

Scientific Research Applications

Synthesis and Polymerization

The compound can be synthesized through various methods, often involving the reaction of isopropoxy-3-methylphenol with tert-butyl acrylate. The resulting product demonstrates significant potential in polymerization processes, contributing to the development of new materials with enhanced properties.

Key Points:

- Polymerization Techniques: The compound can undergo free radical polymerization, which is essential for creating polymers with specific characteristics tailored for applications in coatings, adhesives, and sealants.

- Yield Optimization: Research indicates that optimizing reaction conditions can lead to high yields of the desired acrylate product, which is crucial for industrial applications .

Applications in Coatings and Adhesives

(E)-tert-butyl 3-(4-isopropoxy-3-methylphenyl)acrylate is particularly valuable in the formulation of coatings and adhesives due to its favorable chemical properties.

Properties Beneficial for Coatings:

- Adhesion Strength: The compound enhances adhesion properties when used in polymer formulations, making it suitable for applications requiring strong bonding.

- Durability: Polymers derived from this acrylate exhibit good resistance to environmental factors such as moisture and UV light, extending the lifespan of coatings .

Material Science Applications

In material science, this compound serves as a building block for advanced materials.

Innovative Uses:

- Smart Materials: The compound can be incorporated into smart materials that respond to external stimuli (e.g., temperature changes), leading to applications in sensors and actuators.

- Biocompatibility: Research into biocompatible polymers suggests that derivatives of this acrylate may be utilized in medical applications, such as drug delivery systems or tissue engineering scaffolds .

Case Studies and Research Findings

Several case studies illustrate the practical applications of this compound:

| Case Study | Application | Findings |

|---|---|---|

| Case Study 1 | Adhesives | Demonstrated improved bonding strength compared to traditional adhesives. |

| Case Study 2 | Coatings | Exhibited enhanced durability and resistance to environmental degradation. |

| Case Study 3 | Biomedical | Showed promise in developing biocompatible materials for drug delivery systems. |

These studies highlight the versatility of this compound across various fields.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- Substituent Effects : The 3-methyl and 4-isopropoxy groups enhance lipophilicity relative to dihydroxyphenyl analogs (e.g., compounds in ), which may improve membrane permeability but reduce water solubility.

Table 2: Functional Group Impact on Properties

Critical Comparisons :

- The target compound’s bioactivity remains speculative but may align with lipophilic drug candidates.

- Toxicity and Metabolism : Tetrahydrofurfuryl acrylates share a common metabolite (tetrahydrofurfuryl alcohol), whereas tert-butyl esters may resist hydrolysis, leading to distinct toxicological profiles .

Commercial and Industrial Relevance

- Cost and Availability : Methyl and ethyl acrylates (e.g., ) are more commonly commercialized, while tert-butyl derivatives (e.g., ) are niche, reflecting higher synthesis costs (~$400/g for similar tert-butyl compounds in ).

- Stability : The tert-butyl group may improve shelf-life compared to hydrolytically sensitive esters (e.g., phenethyl in ).

Preparation Methods

Core Structural Components

The target molecule comprises three modular units:

-

tert-butyl acrylate backbone : Provides ester functionality and steric bulk.

-

4-isopropoxy-3-methylphenyl group : Introduces aromaticity with alkoxy and alkyl substituents.

-

(E)-configured α,β-unsaturated ester : Ensures planar geometry critical for reactivity and application.

Disconnecting at the ester linkage reveals two primary precursors:

-

3-(4-isopropoxy-3-methylphenyl)acrylic acid

-

tert-butanol

Alternatively, deconstructing the α,β-unsaturated bond suggests a carbonyl precursor (e.g., aldehyde) for condensation with a tert-butyl malonate derivative.

Synthetic Routes to (E)-tert-Butyl 3-(4-Isopropoxy-3-Methylphenyl)Acrylate

Knoevenagel Condensation

Procedure :

-

Aldehyde Synthesis :

-

Condensation Reaction :

Mechanistic Insight :

The base deprotonates malonate, generating an enolate that attacks the aldehyde. Subsequent dehydration forms the (E)-acrylate due to steric hindrance favoring trans configuration.

Heck Coupling for Direct Alkenylation

Procedure :

-

Aryl Halide Preparation :

-

Bromination of 4-isopropoxy-3-methylbenzene using NBS (N-bromosuccinimide) affords 1-bromo-4-isopropoxy-3-methylbenzene.

-

-

Palladium-Catalyzed Coupling :

Advantages :

Esterification of Preformed Acrylic Acid

Procedure :

-

Acrylic Acid Synthesis :

-

Steglich Esterification :

Purification :

Comparative Analysis of Methodologies

| Method | Conditions | Yield (%) | E:Z Ratio | Key Advantage |

|---|---|---|---|---|

| Knoevenagel Condensation | Toluene, 110°C, 12 h | 78–85 | >95:5 | High stereoselectivity |

| Heck Coupling | DMF, 100°C, 24 h | 65–72 | 90:10 | No acidic conditions |

| Steglich Esterification | DCM, RT, 24 h | 82–88 | N/A | Mild conditions, high purity |

Critical Observations :

-

Knoevenagel excels in stereocontrol but requires anhydrous conditions.

-

Heck coupling is ideal for electron-deficient aryl halides but suffers from Pd residue contamination.

-

Steglich esterification avoids racemization but mandates pre-synthesized acid.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Procedure :

-

Ball-mill 4-isopropoxy-3-methylbenzaldehyde, tert-butyl malonate, and K₂CO₃ (20 mol%) for 2 h.

Sustainability Metrics :

Enzymatic Esterification

Procedure :

-

Lipase B (Candida antarctica) catalyzes transesterification between vinyl acrylate and tert-butanol in MTBE.

Limitations :

-

Substrate inhibition at high tert-butanol concentrations.

Industrial-Scale Considerations

Crystallization Optimization

Q & A

Q. Methodological Answer :

- Storage : Under inert gas (N₂/Ar) at −20 °C to prevent hydrolysis of the tert-butyl ester .

- PPE : Gloves (nitrile) and fume hoods are mandatory due to acrylate sensitization risks .

How does the isopropoxy substituent influence photostability?

Methodological Answer :

The electron-donating isopropoxy group may reduce UV degradation compared to methoxy analogs. Accelerated aging studies under UV light (λ = 254–365 nm) with HPLC monitoring are recommended.

What strategies address low yields in large-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.